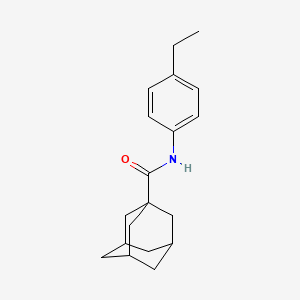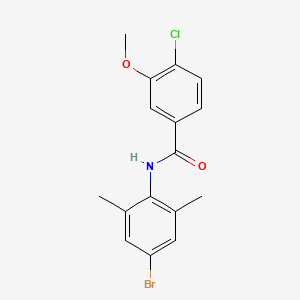
2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide, also known as HN1, is a novel compound that has been studied for its potential applications in scientific research. HN1 is a hydrazinecarboxamide derivative that has shown promising results in various studies, making it a topic of interest in the scientific community.
作用機序
The mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, studies have suggested that 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In neurons, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to improve cognitive function and protect against oxidative stress. In immune cells, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various research fields. However, there are also some limitations to using 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide. In cancer research, further studies are needed to determine the efficacy of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide in different types of cancer and to identify the optimal dosage and administration route. In neuroscience, further studies are needed to determine the potential neuroprotective effects of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide and its ability to improve cognitive function in different animal models. In immunology, further studies are needed to determine the potential anti-inflammatory effects of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide and its potential applications in the treatment of inflammatory diseases. Overall, the study of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has the potential to lead to the development of novel therapies for various diseases and conditions.
合成法
2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide can be synthesized through a simple two-step process. The first step involves the condensation of 2-naphthoic acid with hydrazine hydrate to form 2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide. The second step involves the reaction of 2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide with 3-methoxyaniline to form 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide.
科学的研究の応用
2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been studied for its potential anti-inflammatory effects.
特性
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-15-8-4-7-14(11-15)20-19(25)22-21-18(24)16-9-12-5-2-3-6-13(12)10-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFXUZUAORFPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-hydroxynaphthalen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)


![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)

![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)
![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)
![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)
![(4-fluoro-3-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5091919.png)